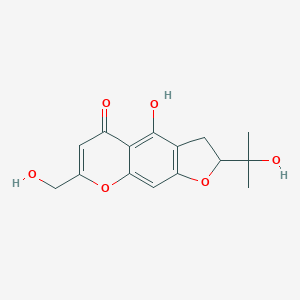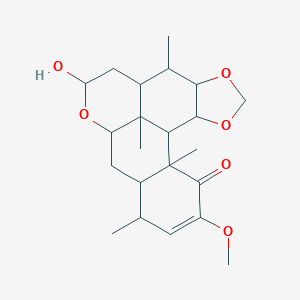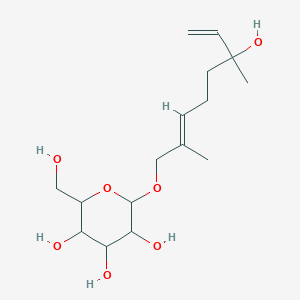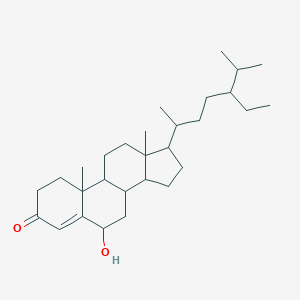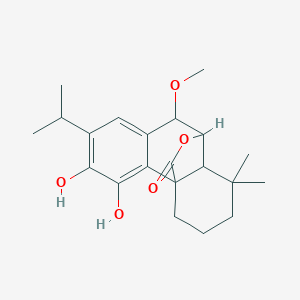
7-O-Methylrosmanol
Overview
Description
Mechanism of Action
Target of Action
7-O-Methylrosmanol, also known as 7-Methoxyrosmanol, is a phenolic diterpene isolated from rosemary . The primary targets of this compound are the promoters of the enzymes PEPCK (Phosphoenolpyruvate Carboxykinase) and G6Pase (Glucose-6-Phosphatase) . These enzymes play crucial roles in the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates .
Mode of Action
7-Methoxyrosmanol interacts with its targets by suppressing the cAMP responsiveness of the PEPCK and G6Pase promoters . This means that it inhibits the activation of these enzymes in response to cAMP, a molecule that plays a key role in many biological processes, including the regulation of metabolism .
Biochemical Pathways
By suppressing the cAMP responsiveness of the PEPCK and G6Pase promoters, 7-Methoxyrosmanol affects the gluconeogenesis pathway . This can lead to a decrease in the production of glucose, which could potentially have implications for conditions such as diabetes, where there is an overproduction of glucose .
Pharmacokinetics
The compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 7-Methoxyrosmanol’s action primarily involve the suppression of glucose production through the inhibition of the gluconeogenesis pathway . This could potentially lead to a decrease in blood glucose levels, which may be beneficial in the management of conditions such as diabetes .
Biochemical Analysis
Biochemical Properties
7-O-Methylrosmanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . Additionally, it suppresses the cAMP responsiveness of PEPCK and G6Pase promoters, which are involved in glucose metabolism . These interactions highlight the compound’s potential in managing diseases such as HIV and type II diabetes mellitus.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It induces apoptosis and G2/M cell cycle arrest in neuroblastoma cells, demonstrating its potential as an antitumor agent . Furthermore, this compound influences cell signaling pathways by suppressing FSK-induced luciferase expression under the control of CRE, PEPCK-C, and G6Pase gene promoters . This suppression may contribute to its antihyperglycemic activity, impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to HIV-1 protease, inhibiting its activity and preventing the maturation of the virus . Additionally, this compound interacts with the cAMP signaling pathway, suppressing the activity of PEPCK and G6Pase promoters . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and cell cycle arrest in neuroblastoma cells, suggesting sustained antitumor activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antihyperglycemic activity and inhibition of HIV-1 protease . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . These findings underscore the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It suppresses the cAMP responsiveness of PEPCK and G6Pase promoters, which play a crucial role in glucose metabolism . Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its antihyperglycemic effects . Understanding these pathways is essential for elucidating the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . The compound’s distribution patterns are crucial for understanding its therapeutic effects and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its function, as it allows this compound to interact with specific biomolecules and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-O-Methylrosmanol can be synthesized from rosmarinic acid derivatives. The synthesis involves the methylation of rosmarinic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction of rosmarinic acid from rosemary, followed by chemical modification. The extraction is usually performed using solvents like ethanol or methanol. The extracted rosmarinic acid is then subjected to methylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylrosmanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic derivatives
Scientific Research Applications
7-O-Methylrosmanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phenolic diterpenes and their reactions.
Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its antihyperglycemic and anti-inflammatory properties.
Industry: It is used as a natural antioxidant in food and cosmetic industries
Comparison with Similar Compounds
Carnosic Acid: Another phenolic diterpene from rosemary with strong antioxidant properties.
Carnosol: A diterpene with anti-inflammatory and anticancer activities.
Rosmanol: A related compound with similar antioxidant properties.
Uniqueness: 7-O-Methylrosmanol is unique due to its specific methylation at the 7-O position, which enhances its biological activities compared to its non-methylated counterparts. This modification improves its stability and efficacy in various applications .
Properties
IUPAC Name |
3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVHIQPSAZTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113085-62-4 | |
| Record name | 7-Methylrosmanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 7-Methoxyrosmanol possesses the molecular formula C21H28O5. Its structure comprises an abietane skeleton with a catechol moiety at positions 11 and 12, a ketone group at position 7, and a methoxy group substituted at position 7. []
ANone: While the precise mechanism of action for 7-methoxyrosmanol is yet to be fully elucidated, research suggests it interacts with various targets. For instance, it demonstrated strong inhibitory activity against alpha-glucosidase, an enzyme crucial for carbohydrate digestion. [] Additionally, in silico studies propose that 7-methoxyrosmanol may interact with pectate lyase 1 and endo-polygalacturonase, enzymes produced by the plant pathogen Pectobacterium carotovorum subsp. carotovorum. This interaction potentially contributes to its ability to reduce soft rot damage in potato tissue. [] Further research is necessary to fully understand its interaction mechanisms and subsequent downstream effects.
ANone: The structure-activity relationship (SAR) of 7-methoxyrosmanol and its analogs reveals the importance of specific structural features for their biological activity. For example, the presence of a catechol moiety appears crucial for the antioxidant activity observed in carnosic acid and its derivatives. [] Modifications to the catechol moiety, such as methylation or oxidation, can impact the potency and selectivity of these compounds. [] Further investigations into the SAR of 7-methoxyrosmanol are needed to establish a definitive relationship between structure and specific activities.
ANone: The stability of 7-methoxyrosmanol under various conditions is crucial for its potential applications. Studies have shown that carnosic acid, a related diterpene, undergoes oxidative degradation, leading to the formation of other compounds like carnosol, rosmanol, galdosol, and rosmaquinone. [] These findings suggest that 7-methoxyrosmanol might also be susceptible to degradation under certain conditions, impacting its long-term stability and efficacy. Further research is required to determine the stability of 7-methoxyrosmanol specifically, and develop appropriate formulation strategies to enhance its stability and bioavailability for diverse applications.
ANone: Various analytical techniques are utilized for the characterization and quantification of 7-methoxyrosmanol. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, plays a vital role in elucidating its structure and confirming its identity. [, ] Mass spectrometry (MS) techniques, such as EI-MS and ESI-MS/MS, provide valuable information about its molecular weight and fragmentation patterns. [] Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed for the separation and quantification of 7-methoxyrosmanol in complex mixtures. [] Validated analytical methods are crucial for ensuring the accuracy, precision, and specificity of measurements, ultimately contributing to reliable research findings and quality control in potential applications.
ANone: Research on the biological activity of 7-methoxyrosmanol has been conducted in both in vitro and in vivo settings. For example, it exhibited strong inhibitory activity against alpha-glucosidase in vitro. [] In vivo studies are limited but promising. In one study, rosemary methanolic extracts, containing 7-methoxyrosmanol, showed the ability to reduce soft rot damage induced by Pectobacterium carotovorum subsp. carotovorum in potato tissue. [] More comprehensive in vivo studies are needed to confirm these findings and further explore its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


